molecular formula C8H7F2NO B7891674 3,5-difluoro-N-methylbenzamide

3,5-difluoro-N-methylbenzamide

Cat. No.: B7891674
M. Wt: 171.14 g/mol
InChI Key: CPTACSWFCGYKKO-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-methylbenzamide is an organic compound with the molecular formula C₈H₇F₂NO It is a derivative of benzamide, where two fluorine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-methylbenzamide typically involves the reaction of 3,5-difluorobenzoic acid with methylamine. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in suitable solvents.

Major Products

    Substitution: Products with different nucleophiles replacing the fluorine atoms.

    Reduction: N-methyl-3,5-difluoroaniline.

    Oxidation: N-methyl-3,5-difluoro-N-oxide derivatives.

Scientific Research Applications

3,5-Difluoro-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, while the amide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzamide: Lacks the methyl group on the nitrogen.

    N-Methylbenzamide: Lacks the fluorine substitutions on the benzene ring.

    3,5-Difluoro-4-formyl-N-methylbenzamide: Contains an additional formyl group on the benzene ring.

Uniqueness

3,5-Difluoro-N-methylbenzamide is unique due to the presence of both fluorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the methyl group can affect its solubility and interaction with biological targets .

Properties

IUPAC Name

3,5-difluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTACSWFCGYKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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